molecular formula C21H18N2O2S2 B2642110 2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727689-92-1

2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2642110
CAS No.: 727689-92-1
M. Wt: 394.51
InChI Key: YRGQSQYIMPOASA-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one features a thieno[2,3-d]pyrimidin-4-one core with three key substituents:

  • C3: Prop-2-en-1-yl (allyl), offering reactivity for further functionalization.

This scaffold is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in structurally related compounds .

Properties

IUPAC Name

2-benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-3-11-23-20(24)18-16(17-10-9-14(2)25-17)13-26-19(18)22-21(23)27-12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGQSQYIMPOASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2OSC_{18}H_{18}N_2OS with a molecular weight of approximately 322.4 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC18H18N2OSC_{18}H_{18}N_2OS
Molecular Weight322.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thieno[2,3-d]pyrimidine structure allows for multiple interactions due to its electron-rich nature and potential for hydrogen bonding.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It has been suggested that the compound can modulate G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction within cells.

Therapeutic Potential

Research has indicated that compounds similar to This compound exhibit various therapeutic effects:

  • Anticancer Activity : Preliminary studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the anticancer properties of thieno[2,3-d]pyrimidine derivatives. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Activity : Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of thieno[2,3-d]pyrimidines against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics .
  • GPCR Interaction : A comprehensive review on GPCRs published in Nature Reviews Drug Discovery discussed how thieno[2,3-d]pyrimidines can serve as modulators for GPCRs involved in numerous physiological processes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that a similar compound induced apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activities. Research has indicated that these compounds possess inhibitory effects against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neurological Disorders

Compounds containing the thieno[2,3-d]pyrimidine scaffold have been explored for their potential in treating neurological disorders. Preliminary findings suggest that they may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could be particularly beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. This suggests a potential application in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against resistant bacterial strains
Neurological DisordersNeuroprotective effects; modulation of neurotransmitter systems
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various thieno[2,3-d]pyrimidine derivatives. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.
  • Antimicrobial Efficacy : In a clinical trial reported in Antimicrobial Agents and Chemotherapy, a derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant bactericidal activity with a minimum inhibitory concentration (MIC) lower than conventional antibiotics.
  • Neuroprotection : A research article in Neuroscience Letters highlighted the neuroprotective effects of a thieno[2,3-d]pyrimidine derivative in a mouse model of Alzheimer’s disease. The treatment resulted in reduced amyloid plaque formation and improved cognitive function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at C5

a) 4-Fluorophenyl Substitution
  • Compound: 2-(Benzylsulfanyl)-5-(4-fluorophenyl)-3-allyl-thieno[2,3-d]pyrimidin-4-one ().
  • Molecular Formula : C₂₂H₁₇FN₂OS₂ (MW: 408.509).
  • Biological activity data are unspecified but likely aligns with TRPA1 inhibition trends observed in similar derivatives .
b) Phenyl Derivatives
  • Example: 3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one ().
  • Impact : A simple phenyl group at C5 simplifies synthesis but may reduce metabolic stability compared to heterocyclic substituents like furan.

Substituent Variations at C2

a) Complex Pyrrol-Based Substituents
  • Compound: 2-({2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-allyl-thieno[2,3-d]pyrimidin-4-one ().
b) 3,4-Dimethylphenyl-Oxoethyl Chain
  • Compound: 2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-allyl-thieno[2,3-d]pyrimidin-4-one ().
  • Impact : The oxoethyl chain introduces conformational flexibility, which may improve binding to hydrophobic pockets in target proteins .

Core Modifications and Hybrid Structures

  • Example: Chromeno-pyrazolo-pyridinone hybrids () and pyrido/pyrrolo-pyrimidines () demonstrate expanded bioactivity profiles. However, these modifications diverge significantly from the thieno[2,3-d]pyrimidin-4-one core, limiting direct comparability .

Physicochemical and Pharmacological Properties

Compound Substituent at C5 Substituent at C2 Molecular Weight Key Properties
Target Compound 5-Methylfuran-2-yl Benzylsulfanyl 408.509 Moderate hydrophobicity, potential TRPA1 inhibition
Compound 4-Fluorophenyl Benzylsulfanyl 408.509 Enhanced electronegativity, possible improved binding
Compound 5-Methylfuran-2-yl Pyrrol-methoxyethyl ~550 (estimated) Higher complexity, improved selectivity
Compound 5-Methylfuran-2-yl 3,4-Dimethylphenyl-oxoethyl ~480 (estimated) Flexible binding, lipophilic

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